Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1029439-20-0
VCID: VC3063803
InChI: InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
Molecular Formula: C21H25BO5
Molecular Weight: 368.2 g/mol

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester

CAS No.: 1029439-20-0

Cat. No.: VC3063803

Molecular Formula: C21H25BO5

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester - 1029439-20-0

CAS No. 1029439-20-0
Molecular Formula C21H25BO5
Molecular Weight 368.2 g/mol
IUPAC Name methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Standard InChI InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3
Standard InChI Key GZYWXRDNPQGFDF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC

Physical and Chemical Properties

The physical and chemical properties of Phenyl-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester are summarized in Table 1. These properties are essential for understanding its behavior in various chemical reactions and its handling requirements in laboratory settings.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number1029439-20-0
Molecular FormulaC21H25BO5
Molecular Weight368.2 g/mol
Physical StateSolid at room temperature
IUPAC Namemethyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Standard InChIInChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3
Standard InChIKeyGZYWXRDNPQGFDF-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
PubChem Compound ID57655348

Synthesis Methods

The synthesis of Phenyl-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester can be approached through several methodologies, drawing parallels from similar compounds containing the pinacol boronate moiety.

One common approach involves the palladium-catalyzed borylation of the corresponding aryl halide or triflate. This method typically employs bis(pinacolato)diboron (B₂pin₂) as the borylating agent in the presence of a palladium catalyst and a base, as demonstrated in the synthesis of related compounds.

A representative synthetic route might proceed as follows:

  • Preparation of phenyl-[4-bromo-phenoxy]-acetic acid methyl ester from 4-bromophenol and methyl phenylbromoacetate

  • Palladium-catalyzed borylation using bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl₂, and potassium acetate in DMSO or dioxane

The reaction scheme can be represented as:

Phenyl-[4-bromo-phenoxy]-acetic acid methyl ester+B₂pin₂Pd catalyst, basePhenyl-[4-(4,4,5,5-tetramethyl-[1][3][2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester\text{Phenyl-[4-bromo-phenoxy]-acetic acid methyl ester} + \text{B₂pin₂} \xrightarrow{\text{Pd catalyst, base}} \text{Phenyl-[4-(4,4,5,5-tetramethyl-[1][3][2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester}

The borylation step typically proceeds under mild conditions (80-100°C) and can achieve high yields (>80%) with proper optimization.

Applications in Organic Synthesis

The primary utility of Phenyl-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction has emerged as one of the most powerful methods for carbon-carbon bond formation in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The mechanism generally proceeds through oxidative addition, transmetalation, and reductive elimination steps.

For Phenyl-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester, the boronate group serves as the reactive site for transmetalation, while the remainder of the molecule remains intact during the coupling process. This allows for the selective functionalization of the aryl ring bearing the boronate group.

A typical Suzuki coupling reaction using this compound might involve:

Phenyl-[4-(4,4,5,5-tetramethyl-[1][3][2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester+Ar-XPd cat., basePhenyl-[4-(Ar)-phenoxy]-acetic acid methyl ester\text{Phenyl-[4-(4,4,5,5-tetramethyl-[1][3][2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester} + \text{Ar-X} \xrightarrow{\text{Pd cat., base}} \text{Phenyl-[4-(Ar)-phenoxy]-acetic acid methyl ester}

Where Ar-X represents an aryl or heteroaryl halide or triflate.

The choice of catalyst and reaction conditions can significantly influence the outcome of such coupling reactions. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ combined with phosphine ligands. Bases typically employed include K₂CO₃, K₃PO₄, and Cs₂CO₃, while common solvents are THF, dioxane, or biphasic mixtures with water.

Table 2: Representative Catalytic Systems for Suzuki Coupling with Boronate Esters

CatalystLigandBaseSolventTemperatureReference
Pd(OAc)₂PCy₃K₂CO₃THF/H₂O80°C
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane80°C
PdCl₂(dppf)-NaOHTHFReflux
Pd(PPh₃)₄-K₃PO₄DME85°C
NiCl₂(PCy₃)₂-K₃PO₄Toluene110°C

Other Synthetic Applications

Beyond Suzuki coupling, Phenyl-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester offers several other synthetic possibilities:

  • Conversion to the corresponding boronic acid through hydrolysis of the pinacol ester

  • Oxidation to the phenol derivative

  • Chan-Lam coupling with amines or alcohols

  • Functionalization of the methyl ester through hydrolysis, amidation, or reduction

  • Potential involvement in multicomponent reactions leveraging both the boronate and ester functionalities

These diverse transformation possibilities make the compound a valuable synthetic intermediate in the preparation of more complex structures for applications in medicinal chemistry and materials science.

Research Findings and Future Directions

Recent research involving boronic acid pinacol esters has focused on developing more efficient catalytic systems for cross-coupling reactions, including those that operate under milder conditions or with lower catalyst loadings. Of particular interest is the development of alternative metal catalysts to replace palladium, such as nickel or cobalt, which offer advantages in terms of cost and sustainability.

The cobalt-catalyzed Suzuki-Miyaura cross-coupling represents an emerging area of interest, as highlighted in recent studies. Initial limitations in cobalt-catalyzed reactions required strong activating agents like nBuLi, but newer protocols using milder alkoxide bases like KOtBu have shown promise. Arylboronic acid neopentyl glycol esters, structurally similar to pinacol esters, have demonstrated particular effectiveness in these reactions.

Future research directions for compounds like Phenyl-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester may include:

  • Exploration of stereoselective transformations leveraging the chiral center in the molecule

  • Development of metal-free coupling protocols

  • Application in continuous flow chemistry for more efficient synthesis

  • Investigation of its potential in the construction of macrocyclic compounds, leveraging its rigid structural features

  • Evaluation of its biological activities, particularly given the presence of both boronate and ester functionalities, which might interact with biological targets

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